molecular formula C19H19ClN2O4S B4003056 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

Cat. No.: B4003056
M. Wt: 406.9 g/mol
InChI Key: MDUJORSIJGFZCM-UHFFFAOYSA-N
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Description

4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C19H19ClN2O4S and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0754060 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Vibrational Spectroscopy and Structural Analysis

4-Aminobenzoic acid, a structurally similar compound to the one , has been studied for its vibrational spectroscopy properties. This research is significant for understanding the structural behavior of similar small organic molecules with protonation sites. These studies are crucial in analyzing molecular structures and their isomeric forms, which can be applied in various fields like material science and pharmaceuticals (Khuu, Yang, & Johnson, 2020).

2. Photodecomposition Studies

Studies on chlorobenzoic acids, closely related to the compound in focus, have shown insights into their photodecomposition. This research is vital for environmental science, particularly in understanding how these compounds break down under UV irradiation, potentially impacting ecological systems and water treatment processes (Crosby & Leitis, 1969).

3. Chemical Synthesis and Reactivity

Research into the synthesis of related compounds, like benzothiazoleamides, provides valuable information on the chemical reactivity and potential applications of 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid in organic synthesis. This knowledge is essential for developing new pharmaceuticals, agrochemicals, and organic materials (Sheikholeslami-Farahani & Shahvelayati, 2013).

4. Electrochemical Applications

The electrochemical modification and applications of 4-aminobenzoic acid on surfaces like glassy carbon electrodes, a compound structurally related to the one of interest, demonstrate the potential for electrochemical sensor and catalyst development. This research area is crucial for developing new electrochemical sensors, batteries, and fuel cells (Liu, Cheng, Liu, & Dong, 2000).

Properties

IUPAC Name

4-[(4-butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-2-3-10-26-14-7-4-12(5-8-14)17(23)22-19(27)21-13-6-9-15(18(24)25)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H,24,25)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJORSIJGFZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.